

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetylvaline

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Compound of Interest

Compound Name: Acetylvaline

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N-Acetylvaline, a derivative of the essential branched-chain amino acid L-valine, is a molecule of significant interest in various scientific disciplines, including biochemistry, pharmacology, and synthetic chemistry. Its N-acetylation alters the physicochemical properties of the parent amino acid, influencing its biological activity, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Acetylvaline**, detailed experimental methodologies for their determination, and a visualization of its synthesis.

Core Physicochemical Properties of N-Acetylvaline

The acetylation of the amino group in valine results in a molecule with distinct chemical characteristics. The following tables summarize the key quantitative data for N-Acetyl-L-valine, the most common isomer.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ NO ₃	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	159.18 g/mol	--INVALID-LINK--, --INVALID-LINK--
IUPAC Name	(2S)-2-acetamido-3-methylbutanoic acid	--INVALID-LINK--
Appearance	White crystalline powder	--INVALID-LINK--

Property	Experimental/Predicted Value	Method/Source
Melting Point	163-167 °C	--INVALID-LINK--
148 °C (for N-Acetyl-DL-valine)	--INVALID-LINK--	
Boiling Point (Predicted)	362.2 ± 25.0 °C	--INVALID-LINK--
Solubility (in water)	37.1 mg/mL at 25 °C	--INVALID-LINK--, --INVALID-LINK--
25.6 g/L (Predicted)	--INVALID-LINK--, --INVALID-LINK--	
logP (Octanol/Water)	0.30 (Experimental)	--INVALID-LINK--, --INVALID-LINK--
0.13 - 0.29 (Predicted)	--INVALID-LINK--, --INVALID-LINK--	
pKa (Strongest Acidic)	4.11 (Predicted)	--INVALID-LINK--, --INVALID-LINK--
3.62 ± 0.10 (Predicted for N-Acetyl-DL-valine)	--INVALID-LINK--	

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and development. The following sections provide detailed methodologies for the synthesis of N-Acetyl-L-valine and the determination of its key properties.

Synthesis of N-Acetyl-L-valine from L-valine

A common and straightforward method for the N-acetylation of L-valine involves its reaction with acetic anhydride.^[1]

Materials:

- L-valine
- Acetic anhydride
- Glacial acetic acid (as solvent)
- Water (for crystallization)

Procedure:

- Dissolve L-valine in glacial acetic acid in a suitable reaction vessel.
- Slowly add a molar excess of acetic anhydride to the solution while stirring.
- Monitor the reaction for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography).
- Upon completion, remove the glacial acetic acid under reduced pressure.
- Purify the resulting crude product by recrystallization from water to yield N-Acetyl-L-valine as a white crystalline solid.

Determination of Melting Point

The melting point is a crucial indicator of purity. A general procedure using a digital melting point apparatus is described below.^{[2][3][4]}

Apparatus:

- Digital melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)

Procedure:

- Finely powder a small amount of dry **N-Acetylvaline**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to determine an approximate melting range.
- Allow the apparatus to cool.
- For an accurate measurement, repeat the process with a new sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.^{[5][6]}

Materials:

- **N-Acetylvaline**
- Distilled or deionized water
- Vials with screw caps

- Constant temperature shaker or incubator
- Centrifuge
- Analytical balance
- Filtration device (e.g., syringe filter)

Procedure:

- Add an excess amount of N-**Acetylvaline** to a pre-weighed vial, ensuring there is visible solid material.
- Add a known volume of water to the vial.
- Seal the vial and place it in a constant temperature shaker (e.g., at 25°C).
- Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure saturation.
- After equilibration, centrifuge the vial to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.
- Determine the concentration of N-**Acetylvaline** in the supernatant using a suitable analytical method, such as HPLC with a calibration curve or by evaporating the solvent and weighing the residue.
- Calculate the solubility in mg/mL or g/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.^{[7][8]}

Materials:

- N-**Acetylvaline**

- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- pH meter with a calibrated electrode
- Burette
- Beaker and magnetic stirrer

Procedure:

- Dissolve a precisely weighed amount of N-**Acetylvaline** in a known volume of water.
- If necessary, adjust the initial pH to the acidic range with the strong acid.
- Immerse the pH electrode in the solution and begin stirring.
- Titrate the solution by adding small, precise increments of the standardized strong base from the burette.
- Record the pH of the solution after each addition.
- Continue the titration past the equivalence point.
- Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.^{[5][9]}

Materials:

- N-**Acetylvaline**

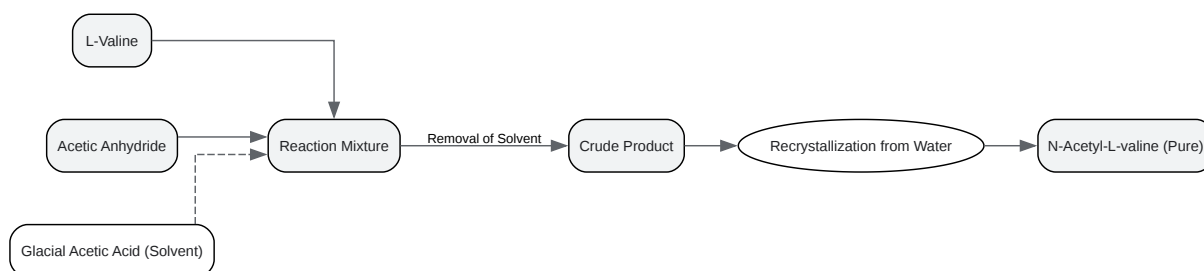
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Shaker
- Analytical method to determine the concentration of N-**Acetylvaline** (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

- Prepare mutually saturated solvents by shaking n-octanol and water together for an extended period and then allowing the phases to separate.
- Dissolve a known amount of N-**Acetylvaline** in one of the phases (typically the one in which it is more soluble).
- Add a known volume of the second phase to create a biphasic system.
- Shake the mixture vigorously for a set period to allow for partitioning of the solute between the two phases.
- Allow the phases to separate completely, using centrifugation if necessary.
- Carefully sample each phase and determine the concentration of N-**Acetylvaline** in both the n-octanol and aqueous layers.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Synthesis Workflow of N-Acetyl-L-valine

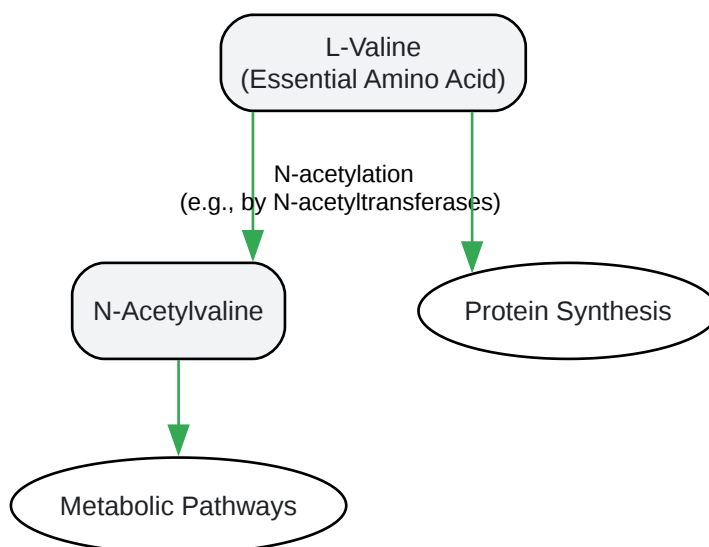


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Caption: A simplified workflow for the synthesis of N-Acetyl-L-valine.

Metabolic Relationship of L-Valine and N-Acetylvaline

N-Acetylvaline is biochemically derived from the essential amino acid L-valine through N-acetylation, a common post-translational modification.[10]



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Caption: Metabolic context of N-**Acetylvaline** in relation to L-Valine.

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Phone: (601) 213-4426

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